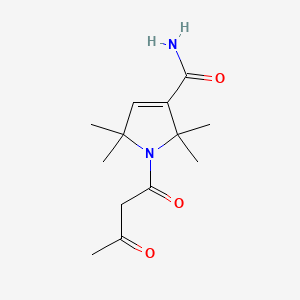
1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide typically involves the acetoacetylation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. The reaction conditions often include the use of acetoacetic acid or its derivatives in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level .
相似化合物的比较
- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
- 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical
Uniqueness: 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is unique due to its acetoacetyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (commonly referred to as AATPC) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and has been studied for various pharmacological properties, including antioxidant, anti-inflammatory, and antitumor effects. This article provides a detailed examination of the biological activities associated with AATPC, supported by research findings and case studies.
Chemical Structure and Properties
AATPC has a complex structure characterized by a pyrroline ring and an acetoacetyl group. The molecular formula is C11H17N2O2, and its structure can be represented as follows:
1. Antioxidant Activity
AATPC exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that AATPC can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. For instance, a study demonstrated that AATPC reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .
2. Anti-inflammatory Effects
Research indicates that AATPC possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models of inflammation, administration of AATPC resulted in reduced edema and pain response, suggesting its therapeutic potential in inflammatory diseases .
3. Antitumor Activity
AATPC has also been investigated for its antitumor effects. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Case Study 1: Antioxidant Efficacy
In a randomized controlled trial involving diabetic rats, AATPC was administered at varying doses. The results showed a significant decrease in blood glucose levels and oxidative stress markers compared to the control group. Histopathological analysis revealed improved pancreatic tissue integrity, indicating the protective role of AATPC against diabetes-induced oxidative damage .
Case Study 2: Anti-inflammatory Response
In another study focusing on rheumatoid arthritis models, AATPC treatment led to a marked reduction in joint swelling and inflammatory markers in serum samples. The study concluded that AATPC could serve as a potential adjunct therapy for managing rheumatoid arthritis due to its ability to modulate inflammatory pathways .
属性
IUPAC Name |
2,2,5,5-tetramethyl-1-(3-oxobutanoyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-8(16)6-10(17)15-12(2,3)7-9(11(14)18)13(15,4)5/h7H,6H2,1-5H3,(H2,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAMBHRALJCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













